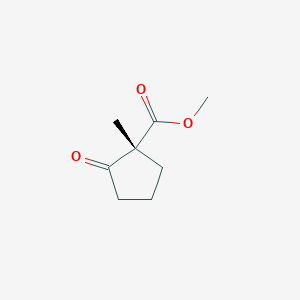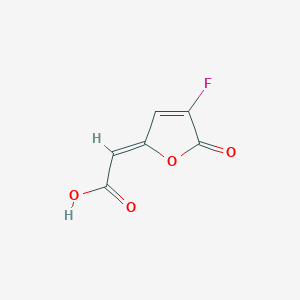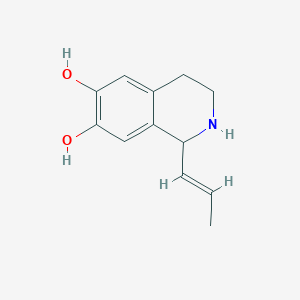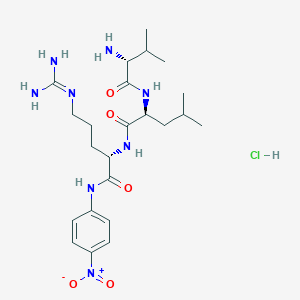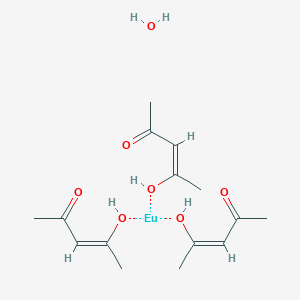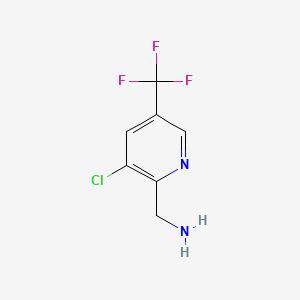
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of t-butyldimethylsilyl derivatives involves the use of N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide for preparing derivatives of various organic compounds. This method is particularly useful for gas chromatographic/mass spectrometric analysis involving stable isotopes and selected ion monitoring, allowing for easy analysis of compounds alone or when labeled with stable isotopes (Schwenk et al., 1984).
Molecular Structure Analysis
The molecular structure of compounds with t-butyldimethylsilyl groups is often elucidated using crystallography, as demonstrated by the crystal structure analysis of protected C-terminal nonapeptides, showing a right-handed helical conformation with α and β turns (Bosch et al., 1985).
Chemical Reactions and Properties
t-Butyldimethylsilyl derivatives undergo various chemical reactions, including kinetic resolutions and transformations leading to the synthesis of important organic compounds. For instance, the kinetic resolution of 5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol at low temperatures results in high enantiomeric purity of the products (Aoyagi et al., 2003).
Physical Properties Analysis
The physical properties of t-butyldimethylsilyl derivatives, such as volatility and stability, make them suitable for gas chromatography and mass spectrometry analysis. Their derivatives exhibit characteristic fragmentation patterns and retention times, facilitating the analysis of complex mixtures (Mawhinney et al., 1986).
Chemical Properties Analysis
The chemical properties of t-butyldimethylsilyl derivatives, including reactivity and selectivity in synthesis, are crucial for their application in organic chemistry. For example, t-butyldimethylsilyl-spiroaminooxathioledioxide compounds demonstrate extensive interactions with target molecules and can significantly rearrange the structures of enzymes like HIV-1 reverse transcriptase (Das et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis of Novel Imidazo[1,5-a]pyridine Derivatives: An efficient synthesis method for these derivatives starting from (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine has been developed, providing a protocol for large-scale synthesis and yielding good results. The structures of two products were confirmed by X-ray methods (Mihorianu et al., 2010).
Potential Anticonvulsant Agents: Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, exhibited anticonvulsant activity. Several compounds showed significant seizures protection, highlighting the compound's potential in pharmaceutical applications (Pandey & Srivastava, 2011).
Photocytotoxicity in Red Light: Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and similar compounds showed unprecedented photocytotoxicity in red light to various cell lines, suggesting potential applications in cancer treatment (Basu et al., 2014).
Catalyst for Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles: 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and used to create palladacycles with good activity and selectivity in catalytic applications, demonstrating utility in organic synthesis (Roffe et al., 2016).
Diiron(III) Complexes as Models for Methane Monooxygenases: A series of diiron(III) complexes with various ligands, including bis(pyridin-2-ylmethyl)amine, were studied as catalysts for selective hydroxylation of alkanes, offering insights into enzyme mimetics (Sankaralingam & Palaniandavar, 2014).
Direcciones Futuras
The development of trifluoromethylpyridines, including “(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine”, is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact with peripheral sensory trigeminal nerves and act as a calcitonin gene-related peptide (cgrp) receptor antagonist .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets and cause changes at the molecular level .
Propiedades
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H,2,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQYWHGODHSTAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


